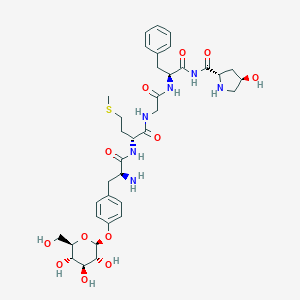

Hyp-glu-enkephalinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hyp-glu-enkephalinamide, also known as HGEA, is a neuropeptide that plays a crucial role in the regulation of pain and stress responses. This peptide is synthesized from the precursor protein proenkephalin and is primarily found in the central nervous system. In recent years, HGEA has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of chronic pain and stress-related disorders.

Mecanismo De Acción

Hyp-glu-enkephalinamide exerts its effects by binding to the delta opioid receptor, which is primarily located in the central nervous system. This binding activates a series of intracellular signaling pathways that ultimately result in the inhibition of pain transmission and the reduction of stress and anxiety.

Biochemical and Physiological Effects:

Hyp-glu-enkephalinamide has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce the release of stress hormones such as cortisol and adrenaline, and to increase the release of endorphins, which are natural painkillers. Additionally, Hyp-glu-enkephalinamide has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using Hyp-glu-enkephalinamide in laboratory experiments is its specificity for the delta opioid receptor. This allows for precise targeting of this receptor and avoids potential side effects associated with non-specific activation of other opioid receptors. However, one limitation of using Hyp-glu-enkephalinamide is its relatively short half-life, which may require frequent administration in experiments.

Direcciones Futuras

There are several potential future directions for research on Hyp-glu-enkephalinamide. One area of interest is the development of novel Hyp-glu-enkephalinamide analogs with improved pharmacokinetic properties. Additionally, further studies are needed to investigate the potential therapeutic applications of Hyp-glu-enkephalinamide in the treatment of chronic pain and stress-related disorders. Finally, the role of Hyp-glu-enkephalinamide in other physiological processes, such as immune function and addiction, warrants further investigation.

Métodos De Síntesis

Hyp-glu-enkephalinamide is synthesized through a series of enzymatic reactions that involve the cleavage of proenkephalin. The proenkephalin gene is transcribed into mRNA, which is then translated into the proenkephalin protein. This protein is then cleaved by enzymes called endopeptidases, which release Hyp-glu-enkephalinamide along with other enkephalin peptides.

Aplicaciones Científicas De Investigación

Hyp-glu-enkephalinamide has been extensively studied in the field of neuroscience and has shown promising results in the treatment of chronic pain and stress-related disorders. It has been shown to have potent analgesic effects in animal models of pain, and its ability to reduce stress and anxiety has also been demonstrated.

Propiedades

Número CAS |

121807-03-2 |

|---|---|

Nombre del producto |

Hyp-glu-enkephalinamide |

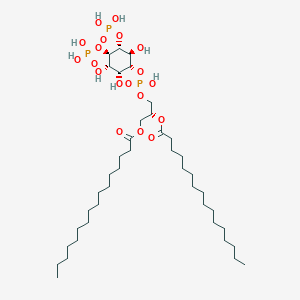

Fórmula molecular |

C36H50N6O12S |

Peso molecular |

790.9 g/mol |

Nombre IUPAC |

(2S,4R)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxamide |

InChI |

InChI=1S/C36H50N6O12S/c1-55-12-11-24(41-32(49)23(37)13-20-7-9-22(10-8-20)53-36-31(48)30(47)29(46)27(18-43)54-36)33(50)39-17-28(45)40-26(14-19-5-3-2-4-6-19)35(52)42-34(51)25-15-21(44)16-38-25/h2-10,21,23-27,29-31,36,38,43-44,46-48H,11-18,37H2,1H3,(H,39,50)(H,40,45)(H,41,49)(H,42,51,52)/t21-,23+,24-,25+,26+,27-,29-,30+,31-,36-/m1/s1 |

Clave InChI |

FMUXKLQGGYTHKR-RJGUPLRSSA-N |

SMILES isomérico |

CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2C[C@H](CN2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)N |

SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CC(CN2)O)NC(=O)C(CC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)N |

SMILES canónico |

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CC(CN2)O)NC(=O)C(CC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)N |

Sinónimos |

2-Met-5-Hyp-glucopyranosyl-enkephalin enkephalinamide, Met(2)-Hyp(5)glucopyranosyl- enkephalinamide,methionyl(2)-hydroxyprolylglucopyranosyl(5)- Hyp-Glu-enkephalinamide O(1,5)-glucopyranosyl-Met(2)-Hyp(5)enkephalinamide O(1,5)-glucopyranosyl-Tyr-Met-Gly-Phe-Hyp-amide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)

![Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-](/img/structure/B44415.png)

![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)